

# What is Fmoc-Orn(Alloc)-OH

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## Compound of Interest

Compound Name: *Fmoc-Orn(Alloc)-OH*

Cat. No.: *B130175*

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An In-depth Technical Guide to **Fmoc-Orn(Alloc)-OH** for Researchers, Scientists, and Drug Development Professionals

## Introduction

N $\alpha$ -(9-Fluorenylmethoxycarbonyl)-N $\delta$ -(allyloxycarbonyl)-L-ornithine, commonly abbreviated as **Fmoc-Orn(Alloc)-OH**, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme, featuring the base-labile Fmoc group on the  $\alpha$ -amino group and the palladium-labile Alloc group on the side-chain  $\delta$ -amino group, facilitates the synthesis of complex peptides with high precision and versatility. This orthogonal protection strategy allows for the selective deprotection of the side chain, enabling site-specific modifications such as branching, cyclization, and the attachment of labels or other moieties while the peptide remains anchored to the solid support.<sup>[1][2][3]</sup>

This technical guide provides a comprehensive overview of the chemical and physical properties of **Fmoc-Orn(Alloc)-OH**, detailed experimental protocols for its application in SPPS, and a discussion of the underlying principles of orthogonal protection.

## Physicochemical Properties

A summary of the key quantitative data for **Fmoc-Orn(Alloc)-OH** is presented in the table below. This information is essential for handling, storage, and application in synthetic protocols.

Property	Value	Reference
CAS Number	147290-11-7	[4][5]
Molecular Formula	C <sub>24</sub> H <sub>26</sub> N <sub>2</sub> O <sub>6</sub>	[4][5]
Molecular Weight	438.47 g/mol	[5]
Appearance	White to off-white powder	[6]
Purity	≥95%	[7]
Melting Point	87-91 °C (for the analogous Fmoc-Lys(Alloc)-OH)	[6]
Solubility	Soluble in DMF and DCM	[6][8]
Storage Temperature	2-8°C	[9]

## Orthogonal Protection Strategy in Peptide Synthesis

The utility of **Fmoc-Orn(Alloc)-OH** is rooted in the principle of orthogonal protection, a strategy that employs multiple protecting groups which can be removed under distinct chemical conditions. In the context of Fmoc-based SPPS, this allows for the selective manipulation of different functional groups within a peptide sequence.

The Fmoc group, protecting the α-amino group of the peptide backbone, is labile to basic conditions, typically a solution of piperidine in DMF.[2] This allows for the stepwise elongation of the peptide chain. The Alloc group, protecting the δ-amino group of the ornithine side chain, is stable to these basic conditions but can be selectively removed by a palladium(0) catalyst in the presence of a scavenger.[10][11] This orthogonality is the cornerstone of its application in the synthesis of modified peptides.

## Experimental Protocols

The following sections provide detailed methodologies for the incorporation of **Fmoc-Orn(Alloc)-OH** into a peptide chain and the subsequent selective deprotection of the Alloc group.

## Incorporation of Fmoc-Orn(Alloc)-OH in Solid-Phase Peptide Synthesis

This protocol describes a single coupling cycle for the addition of **Fmoc-Orn(Alloc)-OH** to a growing peptide chain on a solid support.

Materials:

- Fmoc-deprotected peptide-resin
- **Fmoc-Orn(Alloc)-OH**
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine - DIPEA, or 2,4,6-Collidine)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- 20% (v/v) Piperidine in DMF

Procedure:

- Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.[\[12\]](#)
- Fmoc Deprotection (if necessary):
  - Treat the resin with 20% piperidine in DMF for 5-10 minutes.
  - Drain the solution.
  - Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.[\[10\]](#)
  - Wash the resin thoroughly with DMF (5x) and DCM (3x).

- Amino Acid Activation:
  - In a separate vessel, dissolve **Fmoc-Orn(Alloc)-OH** (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
  - Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
- Coupling:
  - Add the activated **Fmoc-Orn(Alloc)-OH** solution to the resin.
  - Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[\[13\]](#)
- Washing:
  - Drain the coupling solution.
  - Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
- Confirmation of Coupling (Optional):
  - Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.[\[14\]](#)

## Selective Deprotection of the Alloc Group

This protocol outlines the on-resin removal of the Alloc protecting group from the ornithine side chain.

Materials:

- Peptide-resin containing the Orn(Alloc) residue
- Tetrakis(triphenylphosphine)palladium(0) ( $\text{Pd(PPh}_3)_4$ )
- Scavenger (e.g., Phenylsilane ( $\text{PhSiH}_3$ ) or Meldrum's acid)[\[11\]](#)[\[15\]](#)
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

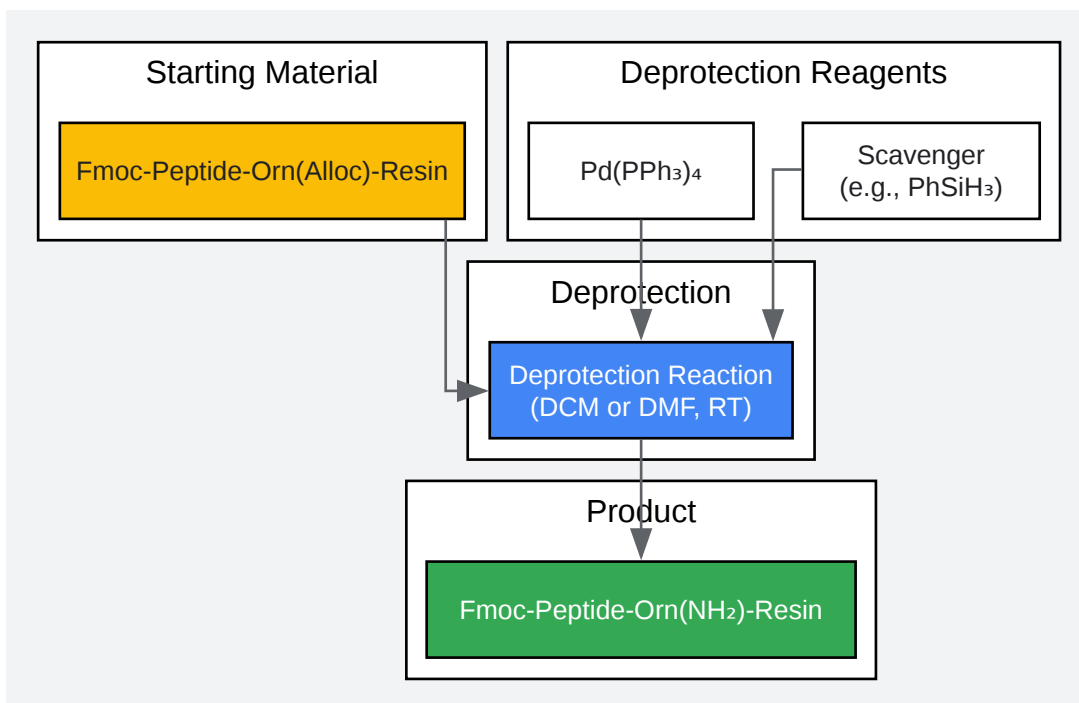
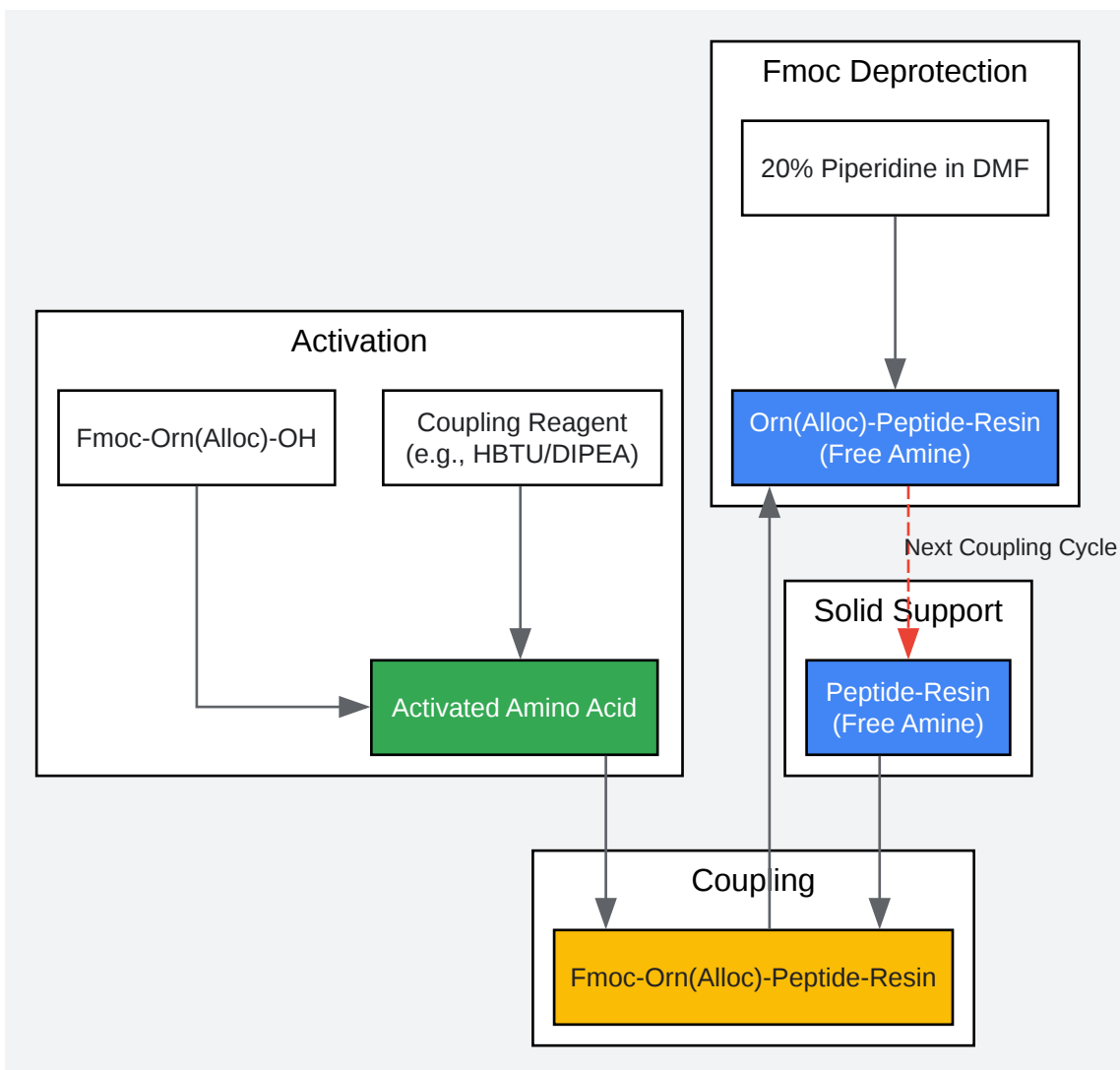
- Inert gas (Argon or Nitrogen)

Procedure:

- Resin Preparation: Swell the peptide-resin in anhydrous DCM or DMF under an inert atmosphere for 30 minutes.[\[11\]](#)
- Deprotection Cocktail Preparation:
  - In a separate flask, dissolve  $\text{Pd}(\text{PPh}_3)_4$  (0.1-0.25 equivalents relative to the resin loading) in anhydrous DCM or DMF.
  - Add the scavenger, for example, Phenylsilane (20 equivalents relative to the resin loading).[\[11\]](#)[\[16\]](#)
- Alloc Deprotection Reaction:
  - Add the deprotection cocktail to the swollen resin.
  - Gently agitate the mixture at room temperature. The reaction is typically complete within 30-60 minutes. It is recommended to perform the reaction in duplicate and monitor the progress.[\[16\]](#)
- Washing:
  - Drain the deprotection solution.
  - Wash the resin extensively with DCM or DMF (5-7 times) to remove all traces of the palladium catalyst and scavenger byproducts.
  - A wash with a solution of sodium diethyldithiocarbamate in DMF can be performed to ensure complete removal of palladium residues.[\[17\]](#)
- Confirmation of Deprotection:
  - A small sample of the resin can be cleaved, and the resulting peptide analyzed by mass spectrometry to confirm the removal of the Alloc group.[\[16\]](#)

## Visualizing the Workflow and Signaling Pathways

To better illustrate the experimental workflows and logical relationships in the application of **Fmoc-Orn(Alloc)-OH**, the following diagrams are provided in the DOT language for Graphviz.



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